

A Technical Guide to the Biological Activities of Aaptamine Alkaloids

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Compound of Interest

Compound Name: Aaptamine

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This technical guide provides an in-depth overview of the diverse biological activities of **aaptamine** and its related alkaloids. **Aaptamine**, a marine-derived benzo[de][1][2]naphthyridine alkaloid isolated from sponges of the Aaptos genus, has garnered significant scientific interest due to its broad spectrum of pharmacological effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the molecular pathways influenced by these compounds, serving as a comprehensive resource for ongoing research and drug discovery efforts.

Core Biological Activities

Aaptamine and its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, and neuroprotective properties. These effects are attributed to their ability to interact with various molecular targets, including DNA, enzymes, and cell surface receptors. The unique chemical scaffold of **aaptamine** makes it an attractive candidate for the development of novel therapeutic agents.[1][3]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of **aaptamine** and its key derivatives across various assays.

Table 1: Anticancer Activity of Aaptamine and its Derivatives

Compound	Cell Line	Assay Type	IC50 Value	Reference
Aaptamine	A549 (Non-small cell lung carcinoma)	Cytotoxicity	13.91 µg/mL	[1]
H1299 (Non-small cell lung carcinoma)	Cytotoxicity	10.47 µg/mL	[1]	
NT2 (Human embryonal carcinoma)	Proliferation	50 µM	[1]	
THP-1 (Human leukemia)	Cytotoxicity	~150 µM	[4]	
CEM-SS (T-lymphoblastic leukemia)	Cytotoxicity	15.03 µg/mL	[1]	
HCT116 (Colon cancer)	Proliferation	~50 µM	[2]	
HeLa (Cervical cancer)	Cytotoxicity	66 µM	[2]	
Demethyl(oxy)aa ptamine	SK-LU-1 (Lung carcinoma)	Cytotoxicity	9.2 ± 1.0 µM	[1]
MCF-7 (Breast carcinoma)	Cytotoxicity	7.8 ± 0.6 µM	[1]	
HepG2 (Hepatocellular carcinoma)	Cytotoxicity	8.4 ± 0.8 µM	[1]	
SK-Mel-2 (Melanoma)	Cytotoxicity	7.7 ± 0.8 µM	[1]	
THP-1, HeLa, SNU-C4, SK-	Cytotoxicity	10 to 70 µM	[4]	

MEL-28, MDA-
MB-231

Isoaaptamine	THP-1, HeLa, SNU-C4, SK- MEL-28, MDA- MB-231	Cytotoxicity	10 to 70 μ M	[4]
3-(phenethylamino) demethyl(oxy)aa ptamine	CEM-SS (T- lymphoblastic leukemia)	Cytotoxicity	5.32 μ g/mL	[1]
3-(isopentylamino) demethyl(oxy)aa ptamine	CEM-SS (T- lymphoblastic leukemia)	Cytotoxicity	6.73 μ g/mL	[1]
Suberine B	P388 (Murine leukemia)	Cytotoxicity	1.8 μ M	[1]
Suberine D	P388 (Murine leukemia)	Cytotoxicity	3.5 μ M	[1]

Table 2: Enzyme Inhibitory Activity of Aaptamine

Target Enzyme	Assay Type	IC50/EC50 Value	Reference
Acetylcholinesterase (AChE)	Enzyme Inhibition	16.0 μ M	[5][6]
Butyrylcholinesterase (BuChE)	Enzyme Inhibition	4.6 μ M	[5][6]
CDK2	Kinase Inhibition	14.3 μ g/mL (Compound 67)	[1]
3.0 μ g/mL (Compound 68)	[1]		
6.0 μ g/mL (Compound 69)	[1]		
Proteasome (Chymotrypsin-like activity)	Enzyme Inhibition	19 μ M	[2]
18.84 μ M	[7]		
Proteasome (Caspase-like activity)	Enzyme Inhibition	20.15 μ M	[7]

Table 3: Receptor Binding and Functional Activity of Aaptamine

Receptor Target	Activity Type	IC50/EC50 Value	Reference
α -adrenoreceptor (ADRA2C)	Antagonist	11.9 μ M	[1][2]
β -adrenoreceptor (ADRB2)	Antagonist	0.20 μ M	[2]
Dopamine Receptor D4 (DRD4)	Antagonist	6.9 μ M	[2]
Delta Opioid Receptor (δ -OR)	Agonist	5.1 μ M	[2]
Mu Opioid Receptor (μ -OR)	Agonist	10.1 μ M	[2]
Chemokine Receptor CCR1	Agonist	11.8 μ M	[2]
Chemokine Receptor CXCR7	Agonist	6.2 μ M	[2]
Chemokine Receptor CCR3	Potentiator of agonist activity	16.2 μ M	[2]
Chemokine Receptor CXCR3	Potentiator of agonist activity	31.8 μ M	[2]

Table 4: Antimicrobial Activity of Aaptamine and Derivatives

Compound	Organism	Assay Type	MIC/Inhibitory Rate	Reference
Aptamine derivative (Nakijinamine C)	Aspergillus niger	Antifungal	MIC: 16 µg/mL	[1]
Aptamine derivative (Nakijinamine E)	Aspergillus niger	Antifungal	MIC: 16 µg/mL	[1]
Compound 3 (Aptamine derivative)	Various Fungi	Antifungal	MIC: 4 to 64 µg/mL	[8]
Compound 7 (Aptamine derivative)	Various Fungi	Antifungal	MIC: 4 to 64 µg/mL	[8]
Compound 8 (Aptamine derivative)	Various Fungi	Antifungal	MIC: 4 to 64 µg/mL	[8]
Compound 7 (Aptamine derivative)	HIV-1	Antiviral	88.0% inhibition at 10 µM	[8]
Compound 8 (Aptamine derivative)	HIV-1	Antiviral	72.3% inhibition at 10 µM	[8]

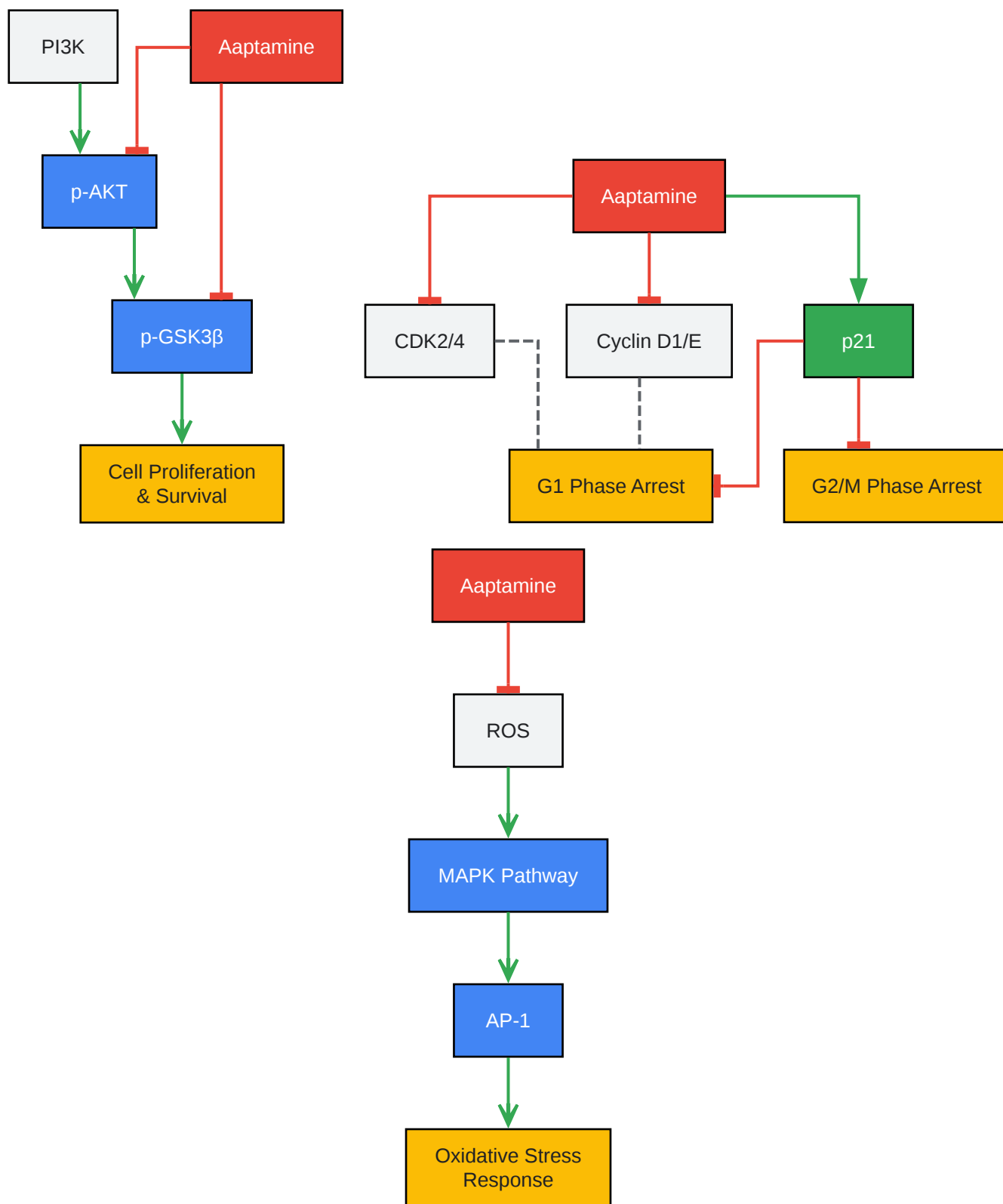
Key Signaling Pathways and Mechanisms of Action

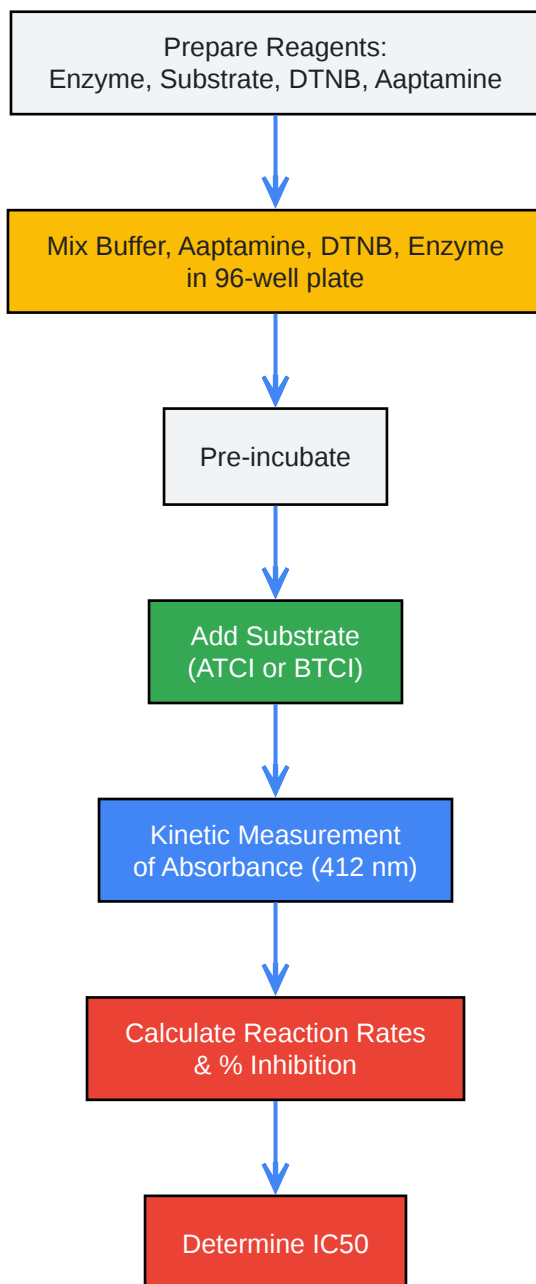
Aptamine exerts its anticancer effects through the modulation of several critical signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.

PI3K/AKT/GSK3β Signaling Pathway

Aptamine has been shown to suppress the PI3K/AKT/GSK3β signaling pathway.[1][9] It specifically leads to the degradation of phosphorylated AKT and GSK3β, which are key kinases

in this pro-survival pathway.[1] The inhibition of this pathway contributes to the observed cell cycle arrest and apoptosis in cancer cells.





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